molecular formula C9H7BrN2O B1380055 6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 1126636-93-8

6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B1380055
CAS No.: 1126636-93-8
M. Wt: 239.07 g/mol
InChI Key: CBXMTMFQOVHGHD-UHFFFAOYSA-N
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Description

6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse applications in medicinal chemistry, particularly as scaffolds for drug development due to their biological activity . The presence of a bromine atom and an aldehyde group in its structure makes it a valuable intermediate in organic synthesis.

Preparation Methods

The synthesis of 6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde can be achieved through various synthetic routes. Common methods include:

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde can be compared with other similar compounds such as:

These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The presence of different functional groups can make each compound unique in terms of its applications and effectiveness in specific research areas.

Properties

IUPAC Name

6-bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6-2-7(10)4-12-8(5-13)3-11-9(6)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXMTMFQOVHGHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC=C2C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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